molecular formula C13H8Cl2O B1330681 2,2'-Dichlorobenzophenone CAS No. 5293-97-0

2,2'-Dichlorobenzophenone

Cat. No. B1330681
CAS RN: 5293-97-0
M. Wt: 251.1 g/mol
InChI Key: DRDRZHJTTDSOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dichlorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two chlorine atoms on the benzene rings. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of dichlorobenzophenones can be achieved through various methods. For instance, 2,5-dichlorobenzophenone can be synthesized from 1,4-dichlorobenzene via a nitration reaction, followed by catalytic reduction and Bamberger rearrangement, yielding high product yields under optimal conditions . Another approach involves the Friedel-Crafts reaction, which, despite the deactivating effect of chlorine substituents, can be optimized to produce high yields of dichlorobenzophenones .

Molecular Structure Analysis

The molecular structure of dichlorobenzophenones has been studied using single-crystal X-ray diffraction. The crystal structures of 2-chlorobenzophenone and 2,5-dichlorobenzophenone have been determined, revealing significant torsion angles about the carbonyl functionality that differ from those observed in unsubstituted benzophenones . This structural information is crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Dichlorobenzophenones can participate in various chemical reactions. For example, 2,4-dichlorobenzophenone can react with cyclohexanone to form compounds with interesting intramolecular hydrogen bonding . Additionally, dichlorobenzophenones can be used in palladium-catalyzed reactions to achieve multiple arylation through successive C-C and C-H bond cleavages .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzophenones are influenced by the presence of chlorine atoms. These substituents can affect the compound's melting point, solubility, and reactivity. The crystallographic analysis provides insights into the density and molecular geometry, which are important for predicting the behavior of these compounds in different environments .

Scientific Research Applications

Environmental Contaminant Monitoring

2,2'-Dichlorobenzophenone and its derivatives have been a subject of environmental studies, especially concerning their presence in aquatic systems. For instance, 2,2-bis(chlorophenyl)acetic acid (DDA), a degradation product of DDT, is found in significant concentrations in surface water and is linked to environmental contamination (Heberer & Dünnbier, 1999).

Analytical Method Development

Dichlorobenzophenone has been used in developing analytical methods for detecting organochlorine pesticides and polychlorinated biphenyls in human serum, demonstrating its utility in analytical chemistry (Burse et al., 1990).

Organic Chemistry and Polymer Research

In organic chemistry, the reaction of p,p'-dichlorobenzophenone with SmI2 (samarium diiodide) highlights its role in studying electron-transfer processes (Farran & Hoz, 2008). Additionally, it is used in the synthesisof polymers, as demonstrated in the nickel-catalyzed polymerization of isomeric dichlorobenzophenones. This process uses readily available monomers like 4,4'-dichlorobenzophenone, leading to the synthesis of highly crystalline poly(4,4'-benzophenone) and other derivatives (Phillips et al., 1994).

Crystallography

The study of crystal structures of chlorobenzophenones, including 2,5-dichlorobenzophenone, contributes to a deeper understanding of molecular configurations and interactions. Such research is essential for the development of new materials and pharmaceuticals (Pinkus et al., 2004).

Chemical Analysis and Biodegradation Studies

The chemical analysis of chlorobenzophenones has been integral in understanding the environmental impact and degradation pathways of these compounds. For instance, the study of the biodegradation of DDE (a related compound) by fungi identified dichlorobenzophenone as a metabolite, highlighting the transformation and persistence of these compounds in the environment (Bumpus et al., 1993).

Spectroscopic and Computational Chemistry

Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Visible, of dichlorobenzophenones, including 3,4-dichlorobenzophenone, have been conducted to understand their molecular properties. These studies are essential for material science, providing insights into molecular interactions, electric dipole moments, and hyperpolarizability (Prasad et al., 2015).

Pharmaceutical Impurity Analysis

In pharmaceutical research, methods for detecting impurities like 2-amino-5-chlorobenzophenone in drugs such as chlordiazepoxide hydrochloride have been developed. This research is crucial for ensuring the quality and safety of pharmaceutical products (Szekelhidi et al., 1989).

Mechanism of Action

Target of Action

2,2’-Dichlorobenzophenone, also known as Bis(2-chlorophenyl)methanone, is a complex compound with multiple potential targets. It has been suggested that it exhibits strong antitumor activity . The antitumor mechanism of a similar compound was investigated through network pharmacology and molecular docking analyses, which identified key genes and tumor pathways . Potential target hub genes for such compounds include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Mode of Action

For instance, in the case of antitumor activity, it may inhibit the proliferation of tumor cells by interacting with the identified target genes .

Biochemical Pathways

It is suggested that it may affect various tumor pathways such as aml, non-small cell lung cancer, chronic myeloid leukemia, colorectal cancer, small cell lung cancer, hepatocellular carcinoma, and breast cancer .

Pharmacokinetics

It is suggested that it has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

Result of Action

The result of the action of 2,2’-Dichlorobenzophenone is largely dependent on its mode of action and the biochemical pathways it affects. In the context of its antitumor activity, it may lead to the inhibition of tumor cell proliferation .

Action Environment

The action, efficacy, and stability of 2,2’-Dichlorobenzophenone can be influenced by various environmental factors. For instance, it has been suggested that bioremediation is an effective solution for dicofol (a similar compound) persistence in the environment . A bacterial strain capable of degrading dicofol was isolated from dicofol-contaminated agricultural soil .

properties

IUPAC Name

bis(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRZHJTTDSOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074306
Record name 2,2'-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5293-97-0
Record name Methanone, bis(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dichlorobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-chlorophenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANONE, BIS(2-CHLOROPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y7F5U8ANT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dichlorobenzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-Dichlorobenzophenone
Reactant of Route 3
Reactant of Route 3
2,2'-Dichlorobenzophenone
Reactant of Route 4
Reactant of Route 4
2,2'-Dichlorobenzophenone
Reactant of Route 5
Reactant of Route 5
2,2'-Dichlorobenzophenone
Reactant of Route 6
Reactant of Route 6
2,2'-Dichlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.